molecular formula C18H18N2O2 B15102399 1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Cat. No.: B15102399
M. Wt: 294.3 g/mol
InChI Key: FBIBPTYFCOATAZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C13H16N2O2. It is a member of the pyrrolidine-2,5-dione family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-ethylphenylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-anilino-1-(4-ethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H18N2O2/c1-2-13-8-10-15(11-9-13)20-17(21)12-16(18(20)22)19-14-6-4-3-5-7-14/h3-11,16,19H,2,12H2,1H3

InChI Key

FBIBPTYFCOATAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3

Origin of Product

United States

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